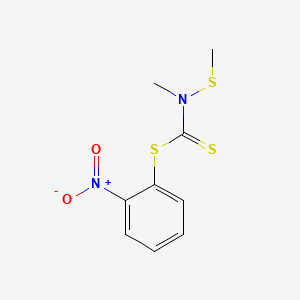
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester is a complex organic compound with a unique structure that includes a carbamate group, a nitrophenyl ester, and a dithio linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester typically involves the reaction of N-methyl-N-(methylthio)dithiocarbamate with 2-nitrophenol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and thiols.
Substitution: Alcohols and carbamates.
科学的研究の応用
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, leading to inhibition or activation of their function. The dithio linkage and nitrophenyl ester groups play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different functional groups.
Carbamic acid, ethyl ester: Another carbamate with an ethyl group instead of a nitrophenyl ester.
Carbamic acid, N-methyl-N-(methylthio)dithio-, phenyl ester: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness
Carbamic acid, N-methyl-N-(methylthio)dithio-, 2-nitrophenyl ester is unique due to its combination of a carbamate group, a nitrophenyl ester, and a dithio linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler carbamates or esters.
特性
CAS番号 |
64059-04-7 |
|---|---|
分子式 |
C9H10N2O2S3 |
分子量 |
274.4 g/mol |
IUPAC名 |
(2-nitrophenyl) N-methyl-N-methylsulfanylcarbamodithioate |
InChI |
InChI=1S/C9H10N2O2S3/c1-10(15-2)9(14)16-8-6-4-3-5-7(8)11(12)13/h3-6H,1-2H3 |
InChIキー |
NYDUHPSZYOMTRJ-UHFFFAOYSA-N |
正規SMILES |
CN(C(=S)SC1=CC=CC=C1[N+](=O)[O-])SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)

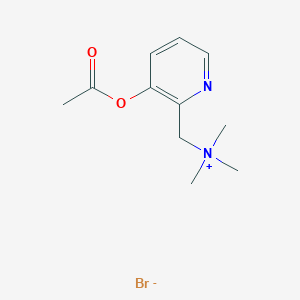
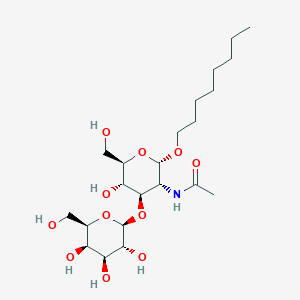
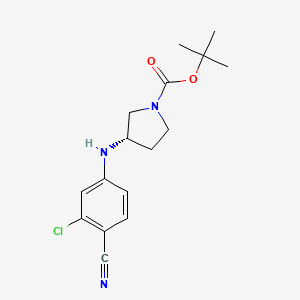
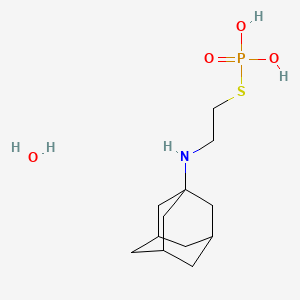
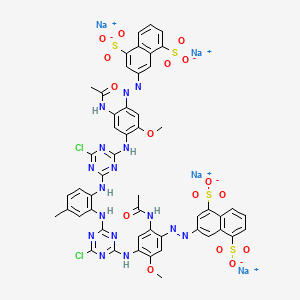
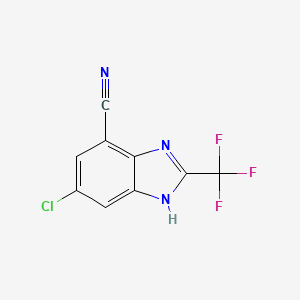
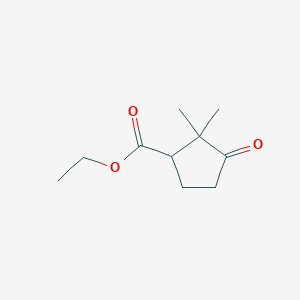
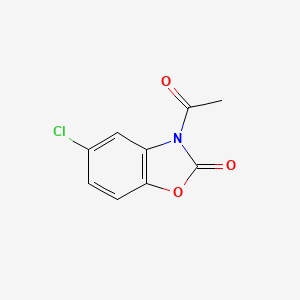
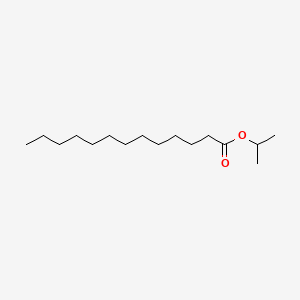
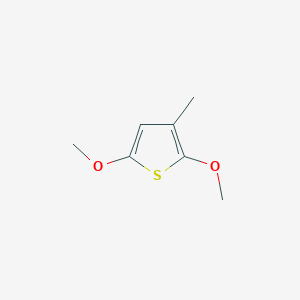
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
